GSK3368715

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von EPZ019997 umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter spezifischen Bedingungen. Die detaillierten Synthesewege und Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Industrielle Produktionsverfahren beinhalten wahrscheinlich die Optimierung dieser Synthesewege, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

EPZ019997 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Wechselwirkung mit Protein-Arginin-Methyltransferasen betreffen. Es ist bekannt, dass die Verbindung eine Verschiebung der Arginin-Methylierungszustände bewirkt, die Exonverwendung verändert und eine starke Antikrebsaktivität zeigt . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen S-Adenosyl-L-Methionin und spezifische Puffer, um das Reaktionsmilieu aufrechtzuerhalten . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind methylierte Argininreste an Zielproteinen .

Wissenschaftliche Forschungsanwendungen

EPZ019997 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es verwendet, um die Hemmung von Protein-Arginin-Methyltransferasen und deren Rolle in verschiedenen biologischen Prozessen zu untersuchen . In der Biologie wird die Verbindung verwendet, um die Auswirkungen der Argininmethylierung auf die Genexpression und Proteinfunktion zu untersuchen . In der Medizin hat sich EPZ019997 als vielversprechender Antikrebswirkstoff erwiesen, wobei Studien seine Fähigkeit zur Hemmung des Tumorwachstums in mehreren Krebsmodellen zeigen . Darüber hinaus wird die Verbindung bei der Entwicklung neuer therapeutischer Strategien eingesetzt, die auf Protein-Arginin-Methyltransferasen abzielen .

Wirkmechanismus

EPZ019997 übt seine Wirkungen aus, indem es Typ-I-Protein-Arginin-Methyltransferasen hemmt, die Enzyme, die für die Methylierung von Argininresten an Zielproteinen verantwortlich sind . Die Hemmung dieser Enzyme führt zu einer Verschiebung der Arginin-Methylierungszustände, die die Exonverwendung verändern und die Genexpression beeinflussen . Zu den molekularen Zielstrukturen von EPZ019997 gehören verschiedene Protein-Arginin-Methyltransferasen, wie z. B. PRMT1, PRMT3, PRMT4, PRMT6 und PRMT8 . Die an seinem Wirkmechanismus beteiligten Signalwege umfassen die Regulation der Genexpression und Proteinfunktion durch Argininmethylierung .

Wirkmechanismus

EPZ019997 exerts its effects by inhibiting type I protein arginine methyltransferases, which are enzymes responsible for the methylation of arginine residues on target proteins . The inhibition of these enzymes leads to a shift in arginine methylation states, altering exon usage and affecting gene expression . The molecular targets of EPZ019997 include various protein arginine methyltransferases, such as PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 . The pathways involved in its mechanism of action include the regulation of gene expression and protein function through arginine methylation .

Vergleich Mit ähnlichen Verbindungen

EPZ019997 ist unter den Inhibitoren von Typ-I-Protein-Arginin-Methyltransferasen einzigartig, da es mehrere PRMTs potent und reversibel hemmt . Zu ähnlichen Verbindungen gehören andere PRMT-Inhibitoren wie GSK3326595, das auf PRMT5 abzielt, und EPZ015666, das die enzymatische Aktivität von PRMT5 hemmt . Im Vergleich zu diesen Verbindungen hat EPZ019997 ein breiteres Spektrum an Zielstrukturen und zeigt in verschiedenen Krebsmodellen eine starke Antikrebsaktivität . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle von Protein-Arginin-Methyltransferasen bei Krebs und anderen Krankheiten .

Eigenschaften

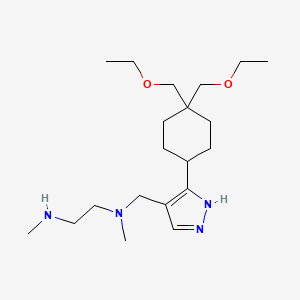

IUPAC Name |

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEGERVLTUWZPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.